3-Cyclopentyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole
Overview
Description
3-Cyclopentyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C13H21N3O and its molecular weight is 235.33 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antibacterial Activities
- Antimicrobial Activity : Certain derivatives of 1,2,4-oxadiazole, including those with a piperidine ring, demonstrate strong antimicrobial properties. This includes a study that synthesized new 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing piperidine and found them to exhibit significant antimicrobial activity (Krolenko et al., 2016).
- Antibacterial Properties : The synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide and their evaluation revealed moderate to significant antibacterial activity (Khalid et al., 2016).
Tuberculostatic and Antifungal Properties
- Tuberculostatic Activity : Research has been conducted on the synthesis of oxadiazole derivatives and their tuberculostatic activity, including compounds structurally related to 3-Cyclopentyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole (Foks et al., 2004).
- Antifungal Efficacy : A novel series of 1,2,4-oxadiazoles with piperidine and triazole rings has shown effective antifungal activities, indicating the potential use of such compounds in antifungal treatments (Sangshetti & Shinde, 2011).
Potential in Alzheimer’s Disease and Cancer Research
- Alzheimer’s Disease Treatment : Compounds with 1,3,4-oxadiazole and piperidine structures have been synthesized to evaluate as potential drug candidates for Alzheimer’s disease, showing inhibitory activity against enzymes associated with the disease (Rehman et al., 2018).
- Anticancer Agents : Research has been conducted on synthesizing piperidine-1,3,4-oxadiazole hybrids and evaluating them as anticancer agents. Certain derivatives showed promising results in inhibiting cancer cell growth (Rehman et al., 2018).
Properties
IUPAC Name |
3-cyclopentyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-2-4-11(3-1)13-15-12(17-16-13)9-10-5-7-14-8-6-10/h10-11,14H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZIEYMBLZWYKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NOC(=N2)CC3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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